molecular formula C4H6N2O2 B13517701 3-Amino-3-cyanopropanoic acid

3-Amino-3-cyanopropanoic acid

Cat. No.: B13517701
M. Wt: 114.10 g/mol
InChI Key: JEJZIZBNCNOKQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-3-cyanopropanoic acid can be synthesized through various methods. One common method involves the reaction of O-acetyl-L-serine with cyanide ions in the presence of a base . Another method includes the use of cyanide salts and amino acids as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyanopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-3-cyanopropanoic acid involves its interaction with various molecular targets. It acts as a neurotoxin by inhibiting certain enzymes involved in amino acid metabolism. The compound can interfere with the normal function of enzymes such as cysteine synthase, leading to the accumulation of toxic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-cyanopropanoic acid is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

3-amino-3-cyanopropanoic acid

InChI

InChI=1S/C4H6N2O2/c5-2-3(6)1-4(7)8/h3H,1,6H2,(H,7,8)

InChI Key

JEJZIZBNCNOKQQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)N)C(=O)O

Origin of Product

United States

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